molecular formula C20H29N3O3 B5512557 5-[(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N,N-dimethyl-2-furamide

5-[(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N,N-dimethyl-2-furamide

Cat. No. B5512557
M. Wt: 359.5 g/mol
InChI Key: HKLVYGIEPPXNDD-UHFFFAOYSA-N
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Description

Diazaspiro undecane derivatives, including compounds similar to "5-[(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N,N-dimethyl-2-furamide," are of significant interest in organic chemistry due to their potential pharmaceutical applications and complex molecular architecture. These compounds are notable for their spirocyclic framework, incorporating nitrogen atoms within their cyclic structures, which can influence their chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of diazaspiro undecane derivatives often involves innovative methodologies to construct the spirocyclic core efficiently. For instance, the stereoselective synthesis of diazaspiro[5.5]undecane derivatives has been achieved through base-promoted [5+1] double Michael addition reactions, showcasing the versatility of synthetic strategies to access such complex frameworks (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of diazaspiro undecane derivatives is characterized by the presence of a spirocyclic core, where two cyclic structures are joined at a single atom. X-ray crystallography and NMR spectroscopy are crucial techniques for elucidating the three-dimensional structure of these compounds, revealing details about their conformation and stereochemistry.

Chemical Reactions and Properties

Diazaspiro undecane derivatives participate in various chemical reactions, reflecting their reactivity patterns. For example, their redox behavior in non-aqueous media has been studied, highlighting the potential for synthetic modifications and functionalization through oxidation and reduction processes (Abou-Elenien et al., 1991).

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated methods for synthesizing diazaspiro[5.5]undecane derivatives through various chemical reactions, including double Michael addition and base-promoted cyclization processes. These methods allow for the efficient creation of diazaspiro compounds with significant yields, showcasing their versatility and potential for further functionalization (Aggarwal & Khurana, 2015; Islam et al., 2017).

Photophysical Properties

Studies have explored the photophysical behaviors of diazaspiro compounds, revealing their solvatochromic effects and the impact of solvent polarity on their fluorescence quantum yields. These findings are crucial for applications in materials science and photophysical research, providing insights into the environmental responsiveness of these compounds (Aggarwal & Khurana, 2015).

Electrochemical Properties

The electrochemical behavior of diazaspiro[5.5]undecane derivatives in non-aqueous media has been investigated, offering a foundation for developing electrochemical sensors or devices. These studies shed light on the redox characteristics of these compounds, which could be harnessed in various technological applications (Abou-Elenien et al., 1991).

properties

IUPAC Name

N,N-dimethyl-5-[(3-oxo-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-9-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-4-11-23-15-20(8-7-18(23)24)9-12-22(13-10-20)14-16-5-6-17(26-16)19(25)21(2)3/h4-6H,1,7-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLVYGIEPPXNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(O1)CN2CCC3(CCC(=O)N(C3)CC=C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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